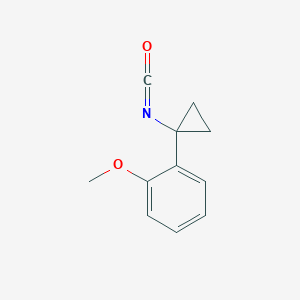
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, which is connected to a piperazine ring through an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine typically involves the reaction of 1-ethyl-3,5-dimethyl-4-pyrazolecarboxaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazole and piperazine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl)piperazine
- 1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)sulfonyl)ethyl)piperazine
Uniqueness
1-(2-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethyl linker connecting it to the piperazine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C13H24N4 |
|---|---|
Molekulargewicht |
236.36 g/mol |
IUPAC-Name |
1-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C13H24N4/c1-4-17-12(3)13(11(2)15-17)5-8-16-9-6-14-7-10-16/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
OOPHDBNHXUZHMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)CCN2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



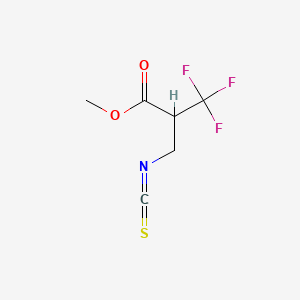
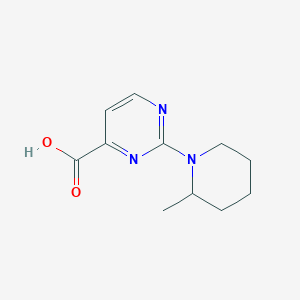
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
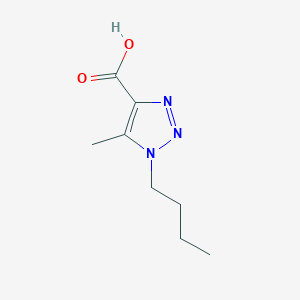
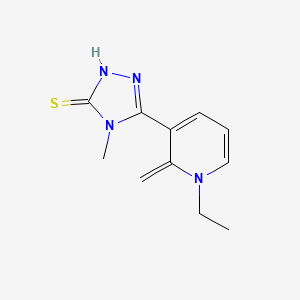

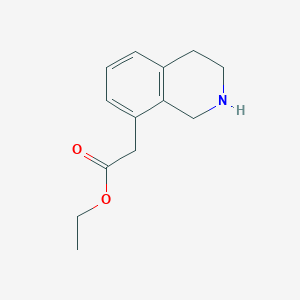

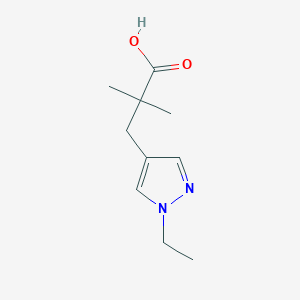
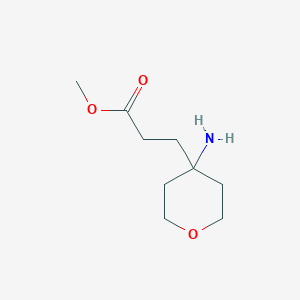
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)

